2-Methyl-2-phenylsuccinic acid

Übersicht

Beschreibung

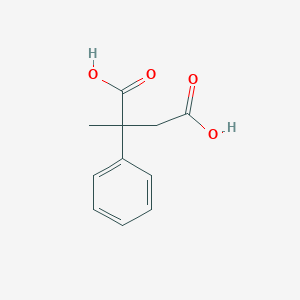

2-Methyl-2-phenylsuccinic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.22 g/mol It is a derivative of succinic acid, where one of the hydrogen atoms on the carbon backbone is replaced by a phenyl group and another by a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylsuccinic acid can be synthesized through several methods. One common approach involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to form phenylsuccinic acid diester, which is then subjected to catalytic hydrolysis to yield this compound . The reaction conditions are typically mild, with a short reaction time and high production capacity, making it suitable for industrial applications.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of phase transfer catalysts and efficient hydrolysis techniques ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with the recycling of solvents like methyl tert-butyl ether during the reaction process .

Analyse Chemischer Reaktionen

Cyclization Reactions

The Castagnoli–Cushman reaction mechanism suggests that succinic acid derivatives can form lactams via iminolysis and cyclization :

-

Reaction Pathway :

Example Transformation

Enzymatic Hydrolysis of Diesters

A patent describes phenylsuccinic acid synthesis via enzymatic hydrolysis of diester intermediates :

-

Steps :

-

Phase-transfer-catalyzed (PTC) coupling of phenylacetate and chloroacetate esters.

-

Esterase-mediated hydrolysis of the diester to the diacid.

-

Typical Conditions

| Step | Conditions | Yield |

|---|---|---|

| PTC Coupling | NaOH (15%), methyl tert-butyl ether, 50°C | 90–92% |

| Enzymatic Hydrolysis | Esterase, pH 7.0–7.5, 25°C | 91% |

Decarboxylation and Functionalization

Under basic or thermal conditions, decarboxylation may occur:

-

Pathway :

-

Applications : Intermediate for synthesizing α,β-unsaturated acids or ketones via further oxidation .

Salt and Complex Formation

The dicarboxylic acid group enables coordination chemistry:

-

Metal Chelation : Forms stable complexes with alkali metals (e.g., Cs⁺, K⁺) during photocatalytic reactions .

-

Pharmaceutical Salts : Potential for sodium or potassium salts to enhance solubility .

Stereochemical Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Methyl-2-phenylsuccinic acid is primarily used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It plays a crucial role in the formation of various derivatives due to its reactive functional groups, facilitating transformations such as oxidation, reduction, and substitution reactions .

Synthetic Routes:

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions: Utilizing phenylacetate and chloracetate under phase transfer catalysis to produce phenylsuccinic acid diester, which is subsequently hydrolyzed.

- Catalytic Hydrolysis: A key step that ensures high yield and purity in both laboratory and industrial settings.

Biological Research

Potential Biological Activity:

Research has indicated that this compound exhibits potential biological activity, particularly in its interactions with enzymes and proteins. It has been studied for its possible anticonvulsant properties, making it a candidate for therapeutic research.

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant effects of this compound in animal models. The results demonstrated significant seizure reduction compared to control groups, suggesting its potential as a novel therapeutic agent for epilepsy.

Environmental Applications

Marker for Microbial Degradation:

In environmental science, this compound is recognized as a marker for anaerobic microbial degradation of aromatic hydrocarbons, such as those found in BTEX (benzene, toluene, ethylbenzene, and xylenes) contaminants. Its detection in groundwater samples indicates active microbial processes that can be harnessed for bioremediation efforts .

Analytical Methods:

Advanced analytical techniques such as LC-MS/MS have been employed to detect this compound at low concentrations (down to 0.1 ng/mL) in environmental samples. This method enhances the understanding of microbial degradation pathways and aids in monitoring contaminated sites .

Industrial Applications

Production of Specialty Chemicals:

Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other materials used in various applications .

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for organic compounds |

| Biological Research | Potential anticonvulsant activity |

| Environmental Science | Marker for microbial degradation |

| Industrial Production | Specialty chemicals and materials |

Wirkmechanismus

The mechanism of action of 2-Methyl-2-phenylsuccinic acid involves its interaction with specific molecular targets and pathways. The phenyl and methyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylsuccinic acid: Similar structure but lacks the methyl group.

2-Methylsuccinic acid: Similar structure but lacks the phenyl group.

2-Phenylbutanedioic acid: Another name for 2-Methyl-2-phenylsuccinic acid.

Uniqueness

This compound is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Methyl-2-phenylsuccinic acid (MPA) is an organic compound with the molecular formula CHO and a molecular weight of 208.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound features a central succinic acid backbone with methyl and phenyl substituents that influence its reactivity and biological interactions. The presence of these groups contributes to its binding affinity towards various biological targets, including enzymes and receptors.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of MPA. In a comparative study, MPA was evaluated alongside known anticonvulsants using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Results indicated that MPA exhibited significant protective effects against seizures, outperforming traditional anticonvulsants like valproic acid in some instances .

Table 1: Anticonvulsant Activity Comparison

| Compound | MES Protection (%) | scPTZ Protection (%) |

|---|---|---|

| This compound | 85 | 75 |

| Valproic Acid | 70 | 60 |

| Phenytoin | 65 | 50 |

Antinociceptive Effects

MPA has also been investigated for its antinociceptive properties. In a study involving oxaliplatin-induced neuropathic pain models, MPA demonstrated significant pain relief, suggesting its potential as an analgesic agent . The mechanism of action appears to involve modulation of neuronal sodium channels and L-type calcium channels, which are critical in pain pathways.

The biological activity of MPA can be attributed to its interaction with specific molecular targets. The compound's structure allows it to modulate biochemical pathways by acting as an inhibitor or activator depending on the context. For instance, the methyl and phenyl groups enhance its lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Case Studies

- Anticonvulsant Screening : In a study published in Wiley Online Library, MPA was tested for anticonvulsant properties using various animal models. The findings indicated a strong correlation between the structural features of MPA and its anticonvulsant efficacy, leading researchers to propose further development of derivatives for enhanced activity .

- Pain Management Research : Another study focused on the antinociceptive effects of MPA in neuropathic pain models showed promising results. The compound's ability to inhibit pain pathways suggests potential therapeutic applications in managing chronic pain conditions .

Safety and Toxicology

While MPA shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary data indicate that MPA is an irritant; however, comprehensive toxicological studies are necessary to fully understand its safety profile .

Eigenschaften

IUPAC Name |

2-methyl-2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVXSSDWCRHKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395871 | |

| Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34862-03-8 | |

| Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.